molecular formula C9H6ClF5O3S B1591412 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 865352-01-8

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1591412
M. Wt: 324.65 g/mol
InChI Key: DTNQLYAGRKNWMQ-UHFFFAOYSA-N
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Patent
US07339058B2

Procedure details

A solution of methyl sulfide (0.34 g, 0.0055 mol) in acetonitrile (40 mL) was cooled to −25° C. To the cold solution was added a cold, freshly prepared 17 wt % solution of chlorine in acetonitrile (2.4 g, 0.0057 mol) over several minutes. While still cold, 1.1 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (1.1 g, 0.0056 mol) and 3-picoline (0.95 g, 0.010 mol) were added. The mixture was allowed to warm to 8° C. 3-Picoline (48 g, 0.52 mol), 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (18.4 g, 0.094 mol), and 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (32.5 g, 0.10 mol) were added in order to the reactor. The mixture was stirred and heated at ˜40° C. for 24 hours, then at room temperature for 48 hours. The reaction slurry was converted into a solution by the addition of acetonitrile (600 mL) and water (100 mL). The solution was assayed for product by HPLC and determined to contain 42 g (86% yield, in situ, from sulfonyl chloride).
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.4 g
Type
solvent
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
0.95 g
Type
reactant
Reaction Step Four
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
18.4 g
Type
reactant
Reaction Step Five
Quantity
32.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CSC.ClCl.[NH2:6][C:7]1[N:15]=[C:14]2[N:9]([C:10]([O:18][CH3:19])=[N:11][CH:12]=[C:13]2[O:16][CH3:17])[N:8]=1.N1C=CC=C(C)C=1.[F:27][CH:28]([F:45])[CH2:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([C:37]([F:40])([F:39])[F:38])[C:32]=1[S:41](Cl)(=[O:43])=[O:42].S(Cl)(Cl)(=O)=O>C(#N)C.O>[F:45][CH:28]([F:27])[CH2:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([C:37]([F:38])([F:39])[F:40])[C:32]=1[S:41]([NH:6][C:7]1[N:15]=[C:14]2[N:9]([C:10]([O:18][CH3:19])=[N:11][CH:12]=[C:13]2[O:16][CH3:17])[N:8]=1)(=[O:42])=[O:43]

Inputs

Step One
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
CSC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
2.4 g
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC
Name
Quantity
0.95 g
Type
reactant
Smiles
N1=CC(=CC=C1)C
Step Five
Name
Quantity
48 g
Type
reactant
Smiles
N1=CC(=CC=C1)C
Name
Quantity
18.4 g
Type
reactant
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC
Name
Quantity
32.5 g
Type
reactant
Smiles
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at ˜40° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.